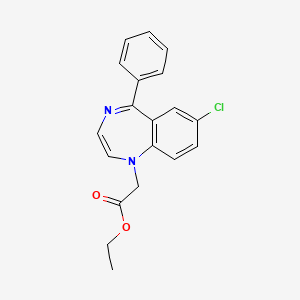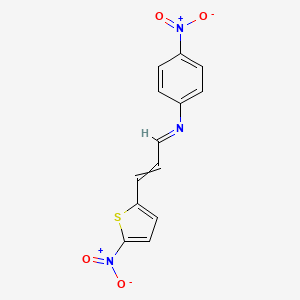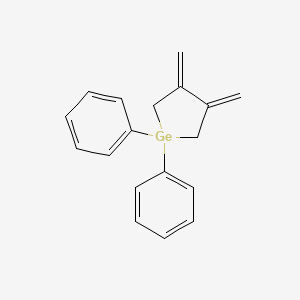
3,4-Dimethylidene-1,1-diphenylgermolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylidene-1,1-diphenylgermolane is an organogermanium compound characterized by the presence of two phenyl groups and two methylidene groups attached to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylidene-1,1-diphenylgermolane typically involves the reaction of diphenylgermane with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize the yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethylidene-1,1-diphenylgermolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The methylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
Aplicaciones Científicas De Investigación
3,4-Dimethylidene-1,1-diphenylgermolane has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism by which 3,4-Dimethylidene-1,1-diphenylgermolane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenyltin: Another organometallic compound with similar structural features but containing tin instead of germanium.
Diphenylgermane: A precursor to 3,4-Dimethylidene-1,1-diphenylgermolane with two phenyl groups attached to germanium.
Dimethylgermane: A simpler organogermanium compound with two methyl groups attached to germanium.
Uniqueness
This compound is unique due to the presence of both phenyl and methylidene groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
144865-57-6 |
|---|---|
Fórmula molecular |
C18H18Ge |
Peso molecular |
307.0 g/mol |
Nombre IUPAC |
3,4-dimethylidene-1,1-diphenylgermolane |
InChI |
InChI=1S/C18H18Ge/c1-15-13-19(14-16(15)2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,1-2,13-14H2 |
Clave InChI |
IDMSBKREPIAPPQ-UHFFFAOYSA-N |
SMILES canónico |
C=C1C[Ge](CC1=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
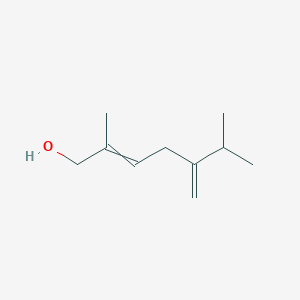
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)

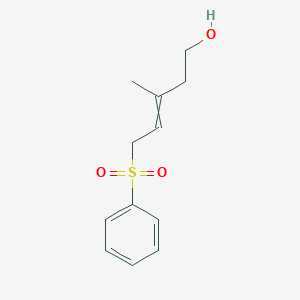

![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
